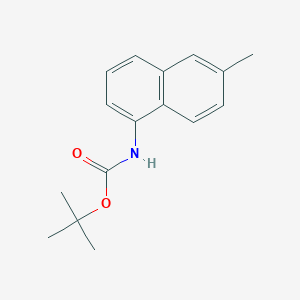
1,2-Diamino-4,5-ethoxybenzene, Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diamino-4,5-ethoxybenzene, Hydrochloride is a chemical compound known for its reactivity with aldehydes to produce highly fluorescent benzimidazole derivatives . This compound is often used in research settings due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diamino-4,5-ethoxybenzene, Hydrochloride typically involves the reaction of 4,5-diethoxy-1,2-benzenediamine with hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and stringent quality control measures would be essential to maintain consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diamino-4,5-ethoxybenzene, Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include benzimidazole derivatives, which are highly fluorescent and useful in various analytical applications .
Applications De Recherche Scientifique
1,2-Diamino-4,5-ethoxybenzene, Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent to detect aromatic aldehydes and other compounds.
Biology: Employed in fluorescent labeling techniques to study biological molecules.
Industry: Utilized in the development of sensors and analytical tools.
Mécanisme D'action
The mechanism of action of 1,2-Diamino-4,5-ethoxybenzene, Hydrochloride involves its reactivity with aldehydes to form fluorescent benzimidazole derivatives. This reaction is facilitated by the presence of amino groups that interact with the aldehyde functional groups, leading to the formation of a stable fluorescent product .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride: Similar in structure but with methoxy groups instead of ethoxy groups.
1,2-Diamino-4,5-difluorobenzene: Contains fluorine atoms instead of ethoxy groups.
1,2-Diamino-4,5-dibromobenzene: Contains bromine atoms instead of ethoxy groups.
Uniqueness
1,2-Diamino-4,5-ethoxybenzene, Hydrochloride is unique due to its specific ethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific fluorescent properties .
Propriétés
| 1246814-97-0 | |
Formule moléculaire |
C10H17ClN2O2 |
Poids moléculaire |
232.71 g/mol |
Nom IUPAC |
4,5-diethoxybenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2;/h5-6H,3-4,11-12H2,1-2H3;1H |
Clé InChI |
NYPGQQZCKYFWSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)N)N)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
